

"Antibacterial agent 95" mechanism of action against Mycobacterium tuberculosis

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Compound of Interest

Compound Name: Antibacterial agent 95

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Technical Dossier: The Anti-Tuberculous Agent "Compound 95"

A Deep Dive into the Mechanism of Action of a Novel 2-(Quinoline-4-yloxy)acetamide Series Against Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis remains a formidable global health challenge, largely exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide focuses on "Antibacterial Agent 95," a representative compound from the promising 2-(quinoline-4-yloxy)acetamide (QOA) class. These compounds have demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains, with some exhibiting minimum inhibitory concentrations (MICs) in the submicromolar range.[1] The core mechanism of action for this class of compounds has been identified as the inhibition of the cytochrome bc1 complex, a crucial component of the mycobacterial electron transport chain.[1][2][3] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.



Mechanism of Action: Targeting the Cytochrome bc1 Complex

The primary molecular target of the 2-(quinoline-4-yloxy)acetamide class, including "Agent 95," is the cytochrome bc1 complex (also known as complex III) of Mycobacterium tuberculosis.[1] [2][3] This enzyme complex is a critical component of the electron transport chain, responsible for generating a proton motive force that drives ATP synthesis.

The QcrB Subunit: The Point of Inhibition

Specifically, the QOAs bind to the QcrB subunit of the cytochrome bc1 complex.[1][2][3] This interaction disrupts the normal electron flow from menaquinol to cytochrome c, thereby inhibiting the proton-pumping activity of the complex. The consequence of this inhibition is a collapse of the proton gradient across the inner mycobacterial membrane, leading to ATP depletion and ultimately, bacterial cell death. Evidence for this specific targeting comes from studies involving spontaneous resistant mutants of M. tuberculosis. Whole-genome sequencing of these resistant strains has consistently revealed mutations in the qcrB gene.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of "**Antibacterial Agent 95**" at the molecular level.



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Caption: Mechanism of action of "Antibacterial Agent 95".

Quantitative Data Summary



The following tables summarize the in vitro efficacy and cytotoxicity of representative 2-(quinoline-4-yloxy)acetamide compounds against Mycobacterium tuberculosis.

Table 1: In Vitro Anti-Tuberculous Activity

Compound	Mtb H37Rv MIC (μM)	Mtb MDR Strain MIC (μΜ)	Reference
Agent 95 (representative)	0.3	Data not always specified, but active	[4]
Lead Compound (Borsoi et al., 2020)	0.3	Active against MDR strains	[5]
Lead Compound (Pissinate et al., 2022)	0.09	Active against MDR strains	[4]
Lead Compound (Paz et al., 2023)	0.80	-	[1]
Isoniazid (Control)	~0.2-0.8	Resistant	[1]
Rifampicin (Control)	~0.02-0.1	Resistant	[4]

Table 2: Cytotoxicity and Selectivity Index

Compound	Cell Line	IC50 (μM)	Selectivity Index (SI = IC50/MIC)	Reference
Lead Compound (Paz et al., 2023)	HepG2	> 20	> 25	[6]
Lead Compound (Paz et al., 2023)	Vero	> 20	> 25	[6]
Selected Compounds (Pissinate et al., 2024)	VERO	> 10	> 500	[7]



Detailed Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The MIC of the 2-(quinoline-4-yloxy)acetamide compounds against M. tuberculosis H37Rv and other strains is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

- Preparation of Inoculum:M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Compound Preparation: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate.
- Inoculation: 100 μ L of the prepared bacterial inoculum is added to each well containing the serially diluted compounds.
- Incubation: The plates are sealed and incubated at 37°C for 7-10 days.
- Addition of Resazurin: After the incubation period, 30 μL of a 0.01% resazurin solution is added to each well.
- Reading of Results: The plates are re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against mammalian cell lines to determine their selectivity.

Protocol: MTT Assay on Macrophage Cell Line (e.g., RAW 264.7)

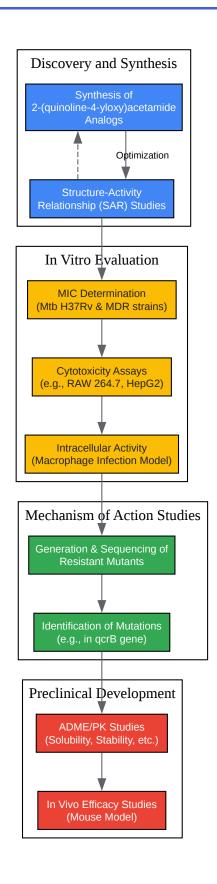


- Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plate is incubated for 48-72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflows and Logical Relationships Drug Discovery and Evaluation Workflow

The following diagram outlines the general workflow for the discovery and preclinical evaluation of novel anti-tuberculosis agents like the 2-(quinoline-4-yloxy)acetamides.





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Caption: Preclinical evaluation workflow for novel anti-TB agents.



Conclusion

"Antibacterial Agent 95" and the broader class of 2-(quinoline-4-yloxy)acetamides represent a significant advancement in the search for novel anti-tuberculosis therapies. Their potent activity against both drug-sensitive and resistant strains of M. tuberculosis, coupled with a well-defined mechanism of action targeting the cytochrome bc1 complex, makes them a compelling scaffold for further development. The favorable selectivity indices observed in preclinical studies suggest a promising therapeutic window. Continued optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in advancing these compounds towards clinical evaluation.

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